4-(4-Fluorophenyl)piperazine-1-carboxamide
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Overview
Description
4-(4-Fluorophenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C11H14FN3O and a molecular weight of 223.25 g/mol It is a derivative of piperazine, a heterocyclic organic compound, and features a fluorophenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent such as diethylene glycol monomethyl ether. The reaction is carried out under reflux conditions with microwave irradiation at a power of 800W for approximately 3 minutes . After the reaction, the solvent is removed by distillation under reduced pressure, and the product is purified.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to serotonin-1A receptors, which play a role in the pathophysiology of depression and other neurological conditions . The binding of this compound to these receptors can modulate neurotransmitter release and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A closely related compound with similar structural features but lacking the carboxamide group.
N-{(2-fluorophenyl)-4-[(2-fluorophenyl)(4-fluorophenyl)methyl]}piperazine-1-carboxamide: Another derivative with multiple fluorophenyl groups attached to the piperazine ring.
Uniqueness
4-(4-Fluorophenyl)piperazine-1-carboxamide is unique due to the presence of both the fluorophenyl and carboxamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARVCWHXIZRCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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